2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran
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Overview
Description
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable thiopyran precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of activated Fuller’s earth as a heterogeneous catalyst has been reported to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates. Additionally, green chemistry approaches, such as solvent-free reactions and reusable catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a thiol or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its derivatives are investigated for their pharmacological activities and potential therapeutic uses.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism by which 2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial lipid biosynthesis or other essential cellular processes. In cancer research, it may target specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)methane: Similar in structure but lacks the thiopyran ring.
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine: Contains a triazine ring instead of a thiopyran ring.
Tris(2,4,6-trichlorophenyl)methyl radicals: Known for their luminescent properties and used in OLEDs.
Uniqueness
2,4,6-Tris(4-chlorophenyl)-2-methoxy-2H-thiopyran is unique due to its combination of a thiopyran ring with chlorophenyl and methoxy substituents.
Properties
CAS No. |
88559-35-7 |
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Molecular Formula |
C24H17Cl3OS |
Molecular Weight |
459.8 g/mol |
IUPAC Name |
2,4,6-tris(4-chlorophenyl)-2-methoxythiopyran |
InChI |
InChI=1S/C24H17Cl3OS/c1-28-24(19-6-12-22(27)13-7-19)15-18(16-2-8-20(25)9-3-16)14-23(29-24)17-4-10-21(26)11-5-17/h2-15H,1H3 |
InChI Key |
XKJNCTHOHDFHCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=C(C=C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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